
2-Ethoxy-6-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-6-methylbenzenesulfonamide, also known as Ebselen, is an organoselenium compound that has gained significant attention in scientific research due to its potential therapeutic applications. Ebselen has been studied extensively for its antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
2-Ethoxy-6-methylbenzenesulfonamide's mechanism of action is not fully understood, but it is believed to work through a variety of mechanisms. One proposed mechanism is that 2-Ethoxy-6-methylbenzenesulfonamide acts as a glutathione peroxidase mimic, which can scavenge reactive oxygen species and protect against oxidative stress-induced damage. 2-Ethoxy-6-methylbenzenesulfonamide has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
2-Ethoxy-6-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cells and tissues. 2-Ethoxy-6-methylbenzenesulfonamide has also been shown to have neuroprotective effects, protecting against neuronal damage caused by oxidative stress and inflammation. Additionally, 2-Ethoxy-6-methylbenzenesulfonamide has been found to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethoxy-6-methylbenzenesulfonamide in lab experiments is its ability to scavenge reactive oxygen species and protect against oxidative stress-induced damage. This makes it a useful tool for studying the effects of oxidative stress on various cells and tissues. However, one limitation of using 2-Ethoxy-6-methylbenzenesulfonamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Ethoxy-6-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-Ethoxy-6-methylbenzenesulfonamide's neuroprotective properties make it a promising candidate for the development of new therapies for these diseases. Additionally, 2-Ethoxy-6-methylbenzenesulfonamide's anti-cancer properties make it a potential candidate for the development of new cancer therapies. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-Ethoxy-6-methylbenzenesulfonamide.
Synthesemethoden
2-Ethoxy-6-methylbenzenesulfonamide can be synthesized through the reaction of 2-aminotoluene and sodium sulfite in the presence of hydrogen peroxide and selenium dioxide. The reaction yields 2-Ethoxy-6-methylbenzenesulfonamide as a white crystalline powder with a melting point of 246-248°C.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-6-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant properties that can protect against oxidative stress-induced damage in various cells and tissues. 2-Ethoxy-6-methylbenzenesulfonamide has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
CAS-Nummer |
187471-06-3 |
|---|---|
Produktname |
2-Ethoxy-6-methylbenzenesulfonamide |
Molekularformel |
C9H13NO3S |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
2-ethoxy-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-8-6-4-5-7(2)9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
NRLKRSCSSPXAFM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1S(=O)(=O)N)C |
Kanonische SMILES |
CCOC1=CC=CC(=C1S(=O)(=O)N)C |
Synonyme |
Benzenesulfonamide, 2-ethoxy-6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






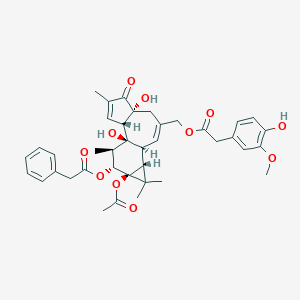
![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)

![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)
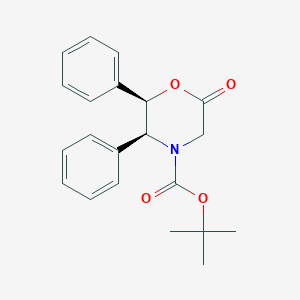
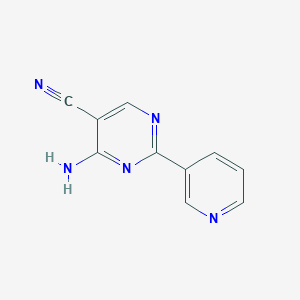
![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)
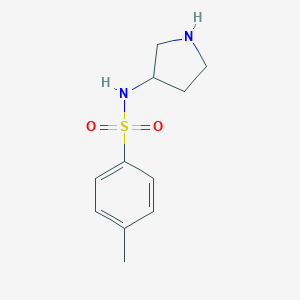
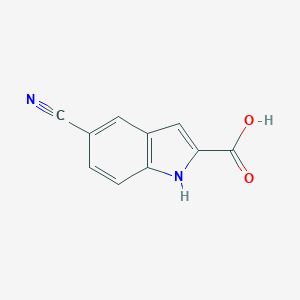
![N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)
